1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene
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Overview
Description
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is an organic compound that features a benzene ring substituted with a butane-1-sulfinyl group and a dodecyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene typically involves the following steps:
Formation of the Sulfinyl Group: The butane-1-sulfinyl group can be introduced to the benzene ring through a sulfoxidation reaction. This involves the oxidation of a butyl sulfide precursor using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the Dodecyloxy Group: The dodecyloxy group can be introduced via an etherification reaction. This involves the reaction of a dodecanol with a benzene derivative containing a suitable leaving group, such as a halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dodecyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, halides.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene involves its interaction with specific molecular targets and pathways. The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and its substituents. The dodecyloxy group can affect the compound’s solubility and interaction with lipid membranes, potentially impacting its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(butane-1-sulfinyl)benzene: Similar structure but with a bromine atom instead of the dodecyloxy group.
1-(Butane-1-sulfinyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of the dodecyloxy group.
Uniqueness
1-(Butane-1-sulfinyl)-4-(dodecyloxy)benzene is unique due to the presence of both the butane-1-sulfinyl and dodecyloxy groups, which impart distinct chemical and physical properties
Properties
CAS No. |
400796-70-5 |
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Molecular Formula |
C22H38O2S |
Molecular Weight |
366.6 g/mol |
IUPAC Name |
1-butylsulfinyl-4-dodecoxybenzene |
InChI |
InChI=1S/C22H38O2S/c1-3-5-7-8-9-10-11-12-13-14-19-24-21-15-17-22(18-16-21)25(23)20-6-4-2/h15-18H,3-14,19-20H2,1-2H3 |
InChI Key |
FNXROLZZMRBUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)CCCC |
Origin of Product |
United States |
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